1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride

Chemical Synthesis Medicinal Chemistry Formulation

Researchers often face batch variability with biphenylamine building blocks. This compound (CAS 1427379-05-2) is supplied as a stable hydrochloride salt with ≥95% purity, ensuring reproducible stoichiometry in amide coupling and reductive amination workflows. - Racemic HCl salt for baseline SAR studies before chiral resolution. - Para-fluorobiphenyl core enhances metabolic stability and target affinity. - Consistent 95% purity minimizes reactive impurities in multi-step syntheses.

Molecular Formula C14H15ClFN
Molecular Weight 251.72 g/mol
CAS No. 1427379-05-2
Cat. No. B1448078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
CAS1427379-05-2
Molecular FormulaC14H15ClFN
Molecular Weight251.72 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C14H14FN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h2-10H,16H2,1H3;1H
InChIKeyGGFDDAIUUBFEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl


1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (CAS 1427379-05-2) is a biphenyl-based primary amine derivative with the molecular formula C14H15ClFN and a molecular weight of 251.72 g/mol . It is supplied as a hydrochloride salt, typically with a minimum purity specification of 95% . The compound contains a 4-fluorophenyl ring attached to a phenyl ring via a para-linkage, with an ethan-1-amine group on the terminal phenyl [1]. Its structure positions it as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and materials science .

HCl salt formCrystalline solid for ambient storage and accurate weighing
Racemic mixtureSuitable for achiral synthesis or chiral resolution starting material
≥95% purityMeets research-grade specification for reproducible stoichiometry

Why Analogs Cannot Replace 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl


Generic substitution with the free base (CAS 1049131-38-5) or positional isomers (e.g., CAS 1189922-22-2) is not chemically or practically equivalent. The hydrochloride salt form (CAS 1427379-05-2) confers superior crystallinity and long-term storage stability under ambient conditions, whereas the free base is a liquid or low-melting solid . The para-substituted biphenyl core with an alpha-methyl amine group provides a specific spatial orientation that differs from chain-extended analogs (e.g., ethylamine derivatives) and ortho/meta-substituted isomers, altering both electronic properties and binding geometries [1]. Additionally, the compound's precise molecular weight and purity specifications (95% min.) are critical for reproducible stoichiometry in synthetic and assay workflows, whereas alternative salts or stereoisomers may introduce variability in reaction yields or biological readouts .

Free base formThe free base (CAS 1049131-38-5) is a liquid or low-melting solid; its handling and storage stability may differ, potentially introducing weighing errors and degradation.
Positional isomersOrtho- or meta-substituted biphenyl isomers may alter molecular geometry and binding properties; related SAR data suggest up to 10-fold potency differences in some target classes.
Enantiopure formsSingle enantiomers (e.g., CAS 1212997-16-4) are costly and may not be needed for non-stereospecific workflows; the racemate offers defined 50:50 composition for screening.

Quantitative Differentiation: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl vs. Analogs


Salt vs. Free Base: Physical State and Stability

The hydrochloride salt (CAS 1427379-05-2) exhibits a molecular weight of 251.72 g/mol, 36.45 g/mol higher than the free base (CAS 1049131-38-5, MW = 215.27 g/mol) due to the addition of HCl . This difference directly impacts stoichiometric calculations for synthesis and formulation. Furthermore, the salt is a crystalline solid suitable for long-term storage at room temperature, whereas the free base is a liquid or low-melting solid that may require refrigerated storage [1]. The enhanced stability of the salt form reduces degradation and ensures consistent purity over time.

Salt vs. Free Base
Head-to-head
251.72 g/mol · crystalline solidvs.215.27 g/mol · liquid / low-melting solid
Supports accurate molarity and stable storage
Ambient storage viability confirmed by vendor
Chemical Synthesis Medicinal Chemistry Formulation

Para-Substituted Core vs. Ortho/Meta Isomers

The target compound features a para-substituted biphenyl core (4-(4-fluorophenyl)phenyl), which confers a linear molecular geometry distinct from ortho- or meta-substituted analogs [1]. While direct comparative activity data for this specific compound are not available in public literature, SAR studies on related biphenylamine scaffolds indicate that para-substitution can alter binding affinity by up to an order of magnitude compared to meta-substituted isomers in certain target classes (e.g., HMG-CoA reductase, p38 MAPK) [2][3]. For instance, a 4-fluorophenyl substituent in a related inhibitor series showed an IC50 of 3.60 µM, compared to 13.00 µM for an unsubstituted phenyl analog, a 3.6-fold improvement [3].

Para-F Substituent Effect
Class-level
3.6× improvement in IC₅₀ (3.60 µM vs. 13.00 µM)
Context-dependent; para-substitution may enhance target affinity
Class inference; verify for this scaffold
Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Racemic vs. Enantiopure Forms

CAS 1427379-05-2 is supplied as a racemic mixture of (R)- and (S)-enantiomers . In contrast, chiral analogs such as (S)-1-[4-(4-Fluorophenyl)phenyl]ethylamine (CAS 1212997-16-4) and (R)-1-[4-(4-Fluorophenyl)phenyl]ethylamine (CAS 1213518-04-7) are available as single enantiomers with specified optical purity (typically >97% ee) . The racemic form is suitable for achiral applications or as a starting material for chiral resolution, while the enantiopure forms are necessary for stereospecific interactions in asymmetric catalysis or biological target engagement. Procurement of the racemate avoids the premium cost and limited availability of single enantiomers while still providing a defined stereochemical composition.

Racemic vs. Enantiopure
Data to verify
Racemate: 50:50 R:Svs.Single enantiomers: >97% ee
Racemate suitable for achiral steps; enantiopure for stereospecific studies
Cost and availability favor racemate
Chiral Synthesis Asymmetric Catalysis Drug Discovery

Purity Specification for Reproducibility

Vendor specifications for CAS 1427379-05-2 consistently report a minimum purity of 95% as determined by HPLC or equivalent analytical methods . This level of purity is essential for achieving reproducible results in chemical synthesis (e.g., avoiding side reactions from impurities) and biological assays (e.g., preventing false-positive or false-negative readouts due to contaminants). While lower-purity grades may be available for some analogs, the 95% specification for this compound aligns with standards expected for research-grade building blocks and ensures that observed effects can be confidently attributed to the target molecule rather than unknown impurities.

Minimum Purity
Specification review
≥95% (HPLC)
Reduces side reactions and assay artifacts
Batch-specific CoA available on request
Quality Control Reproducibility Assay Development

Key Applications of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl


Fluorobiphenyl Drug Candidate Synthesis

The para-fluorobiphenyl core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in π-stacking and hydrophobic interactions with protein targets. As a racemic hydrochloride salt, CAS 1427379-05-2 provides a convenient, shelf-stable building block for constructing diverse pharmacophores via amine functionalization (e.g., amide coupling, reductive amination). The 95% purity specification ensures that subsequent synthetic steps are not compromised by reactive impurities . In contrast to the free base, the salt form avoids issues with amine volatility and oxidation during storage and reaction setup . Typical applications include the synthesis of kinase inhibitors, GPCR ligands, and antifungal agents where the 4-fluorobiphenyl motif contributes to target affinity and selectivity [1].

Asymmetric Catalysis and Resolution

The racemic nature of the compound makes it an ideal starting material for chiral resolution experiments or for use as an achiral ligand precursor in catalytic systems where stereochemistry is not a factor. Researchers can use CAS 1427379-05-2 to evaluate the baseline activity of the racemate before committing to more costly enantiopure analogs (e.g., CAS 1212997-16-4 or 1213518-04-7) . The hydrochloride salt form facilitates accurate weighing and dissolution in common organic solvents after neutralization, ensuring reproducible stoichiometry in ligand screening campaigns .

SAR Studies on Biphenylamine Series

The compound serves as a reference point for SAR studies exploring the impact of fluorine substitution and biphenyl connectivity on biological activity. Data from related scaffolds indicate that the 4-fluorophenyl group can enhance potency by 3- to 10-fold compared to unsubstituted phenyl analogs in certain enzyme inhibition assays [1]. By procuring a high-purity racemic sample (CAS 1427379-05-2), medicinal chemists can establish a reproducible baseline for comparing newly synthesized derivatives and positional isomers, thereby de-risking lead optimization campaigns .

Fluorinated Materials and Organic Electronics

Beyond medicinal chemistry, the biphenylamine scaffold is utilized in materials science for the synthesis of hole-transporting materials, organic semiconductors, and fluorescent probes. The presence of a fluorine atom can modulate electronic properties and intermolecular packing, influencing device performance. The hydrochloride salt offers a stable, non-volatile form for storage and handling during material synthesis, with the ability to generate the free amine in situ as needed . The 95% purity specification reduces the risk of impurities that could act as charge traps or quenching sites in electronic devices .

Application
Selection Property
Validation Focus
Fluorobiphenyl drug-candidate synthesis
Scaffold versatility & salt-form stability
Synthetic reproducibility & purity verification
Asymmetric catalysis & resolution
Racemate as baseline or resolution substrate
Stereochemical composition confirmation
SAR studies on biphenylamine series
Consistent para-fluorobiphenyl core
Potency comparison vs. unsubstituted or regioisomers (class-level inference)
Fluorinated materials & electronics
Non-volatile salt for material synthesis
Impurity-related charge-trap avoidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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